molecular formula C18H19NO5S B6412796 3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261941-07-4

3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6412796
CAS No.: 1261941-07-4
M. Wt: 361.4 g/mol
InChI Key: DOOIJSZDMLPNIL-UHFFFAOYSA-N
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Description

3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its biphenyl structure with a methoxy group, a pyrrolidin-1-ylsulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, sulfonylation, and esterification are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of halogen or nitro groups on the biphenyl core.

Scientific Research Applications

3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance binding affinity to these targets, while the biphenyl core provides structural stability. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: Compared to similar compounds, 3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. The presence of the methoxy group and the carboxylic acid group also enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-17-12-14(7-8-16(17)18(20)21)13-5-4-6-15(11-13)25(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOIJSZDMLPNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692327
Record name 3-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-07-4
Record name 3-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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